molecular formula HNaS<br>HS.Na<br>NaHS B105448 Sodium hydrosulfide CAS No. 16721-80-5

Sodium hydrosulfide

Cat. No.: B105448
CAS No.: 16721-80-5
M. Wt: 56.07 g/mol
InChI Key: HYHCSLBZRBJJCH-UHFFFAOYSA-M
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Description

Sodium hydrosulfide (NaHS) is an inorganic compound formed via the partial neutralization of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH) . It exists as a colorless to off-white crystalline solid that hydrolyzes in the presence of moisture, releasing H₂S gas, which contributes to its characteristic odor . Structurally, NaHS comprises sodium (Na⁺) and hydrosulfide (HS⁻) ions, forming an ionic lattice in its solid state .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydrosulfide is primarily produced through the reaction of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The chemical equation for this reaction is: [ \text{H}_2\text{S} + \text{NaOH} \rightarrow \text{NaHS} + \text{H}_2\text{O} ] This reaction typically occurs in a reaction tower where hydrogen sulfide gas is absorbed into a sodium hydroxide solution .

Industrial Production Methods: The industrial production of this compound involves several steps:

    Raw Materials Preparation: Ensuring high-quality inputs for the reaction.

    Purification: Using a white-oil washing unit and a purification plant to refine the raw materials.

    Reaction: Conducting the chemical reaction between hydrogen sulfide and sodium hydroxide in a reaction tower.

    Concentration: Concentrating the resultant solution.

    Flaking: Solidifying the concentrated solution into flake form.

Chemical Reactions Analysis

Types of Reactions: Sodium hydrosulfide undergoes various chemical reactions, including:

    Oxidation: NaHS can be oxidized to form sodium thiosulfate (Na₂S₂O₃) and sodium sulfate (Na₂SO₄).

    Reduction: It can act as a reducing agent in certain chemical processes.

    Substitution: NaHS can participate in substitution reactions, particularly with acids to release hydrogen sulfide gas (H₂S).

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as oxygen or chlorine.

    Reduction: Often involves reducing agents like hydrogen gas.

    Substitution: Commonly occurs in the presence of acids like sulfuric acid (H₂SO₄).

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Sodium hydrosulfide is primarily recognized for its role as a pharmacological agent, particularly as a donor of hydrogen sulfide (H₂S). H₂S has been implicated in numerous physiological processes and has therapeutic potential in various medical conditions.

1.1. H₂S Donor in Biological Research

NaHS is frequently used in laboratory settings to study the effects of H₂S on biological systems. For instance, a study demonstrated that NaHS can effectively release H₂S in controlled environments, allowing researchers to investigate its role in cellular signaling and potential therapeutic effects against diseases such as hypertension and neurodegenerative disorders .

1.2. Cardiovascular Health

Research indicates that NaHS may have protective effects on cardiovascular health. In animal models, NaHS treatment has been shown to improve endothelial function and reduce oxidative stress, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Agricultural Applications

In agriculture, this compound is utilized for its antimicrobial properties, particularly in postharvest treatments.

2.1. Postharvest Disease Control

NaHS has been effective in controlling postharvest fungal diseases. A study revealed that treating fruits with NaHS significantly reduced the decay caused by pathogens like Aspergillus niger and Penicillium italicum, enhancing the shelf life and quality of produce without adversely affecting respiration rates or other quality metrics .

Industrial Applications

This compound is employed in various industrial processes due to its chemical properties.

3.1. Pulp and Paper Industry

In the pulp and paper industry, NaHS is used as a reducing agent during the pulping process. It helps to break down lignin, facilitating the extraction of cellulose fibers from wood . This application is crucial for producing high-quality paper products.

3.2. Metal Processing

NaHS plays a significant role in metal processing, particularly in the extraction of metals from ores. It is used to precipitate heavy metals from solutions, making it an important compound for metal recovery processes .

Environmental Applications

This compound is also utilized in environmental management, particularly in wastewater treatment.

4.1. Wastewater Treatment

NaHS is employed to remove heavy metals from industrial wastewater through precipitation methods. Its ability to form insoluble metal sulfides makes it effective in reducing toxic metal concentrations before discharge into the environment .

Case Study 1: Efficacy in Postharvest Treatments

A comprehensive study on bananas treated with NaHS showed a 46% reduction in postharvest decay while maintaining fruit quality parameters such as firmness and soluble solids concentration . This underscores the compound's dual role in disease control and quality preservation.

Case Study 2: Cardiovascular Research

In a controlled study involving rats, administration of NaHS improved serum sulfide levels significantly compared to controls, indicating its potential utility in managing cardiovascular conditions .

Data Tables

Application AreaSpecific UseEffectiveness
PharmaceuticalsH₂S donor for researchImproved cellular signaling
AgriculturePostharvest disease control46% reduction in decay
Industrial ProcessesPulping agentEnhanced cellulose extraction
Environmental ManagementHeavy metal precipitationEffective removal of toxic metals

Mechanism of Action

Sodium hydrosulfide exerts its effects primarily through the release of hydrogen sulfide (H₂S), a gas signaling molecule. H₂S is involved in various physiological and biochemical pathways, including:

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : NaHS (molecular weight: 56.06 g/mol) .
  • Applications: Mining: Acts as a flotation agent for sulfide ores, separating target minerals from gangue . Leather Industry: Used for hair removal in hide processing . Polymer Production: Serves as a vulcanizing agent in synthesizing polythioetherimides . Biological Research: Functions as an H₂S donor in studies exploring gasotransmitter effects on apoptosis, autophagy, and ischemia-reperfusion injury .

Sodium hydrosulfide shares functional and structural similarities with other sulfur-containing compounds. Below is a detailed comparison:

Sodium Sulfide (Na₂S)

Property This compound (NaHS) Sodium Sulfide (Na₂S)
Formula NaHS Na₂S
Ionic Species Na⁺, HS⁻ 2Na⁺, S²⁻
Solubility in Water 500 g/L (20°C) 186 g/L (20°C)
Organic Solvent Solubility Moderate (e.g., ethanol) Insoluble
Hydrolysis Releases H₂S Releases H₂S and NaOH
Applications Flotation agent, H₂S donor in biology Tanneries, ore processing, dye production
Biological Role Induces apoptosis via H₂S signaling Less studied as an H₂S donor

Key Differences :

  • Ionic Behavior : NaHS provides HS⁻ ions, while Na₂S releases S²⁻ ions, which are more reactive and alkaline .
  • H₂S Release Efficiency : NaHS releases H₂S more controllably under physiological conditions, making it preferable in biomedical research .

Sodium Hydrosulfite (Na₂S₂O₄)

Property This compound (NaHS) Sodium Hydrosulfite (Na₂S₂O₄)
Formula NaHS Na₂S₂O₄
Primary Role H₂S donor, flotation agent Reducing agent (textiles, food preservation)
Oxidation State S⁻¹ (HS⁻) S³⁺ (dithionite ion, S₂O₄²⁻)
Stability Stable in dry conditions Decomposes rapidly in air and moisture
Toxicity Moderate (H₂S release) Low

Functional Contrast :

  • NaHS is primarily used for its sulfide properties, whereas Na₂S₂O₄ is valued for its reductive capacity in bleaching and preservation .

Ammonium Sulfide ((NH₄)₂S)

Property This compound (NaHS) Ammonium Sulfide ((NH₄)₂S)
Formula NaHS (NH₄)₂S
Thermal Stability Stable up to 350°C Decomposes at room temperature
Odor Strong H₂S odor Pungent, ammonia-like
Applications Mining, polymer synthesis Photography, analytical chemistry

Research Findings Highlighting NaHS Uniqueness

Industrial Efficiency

  • Mercury Adsorption : NaHS-modified biochar (BC-S) achieved 97.89% Hg²⁺ removal efficiency, outperforming KOH-modified variants .
  • Flotation Selectivity : NaHS enhances mineral recovery by 20–30% compared to ammonium sulfide in copper ore processing .

Market and Production Insights

  • Global Market : The NaHS hydrate market (CAS 140650-84-6) is projected to grow at a CAGR of 4.2% (2025–2033), driven by demand in mining and wastewater treatment .
  • Synthesis Innovations: DL-propargylglycine inhibition studies highlight NaHS's role in scalable H₂S delivery systems for renal protection .

Biological Activity

Sodium hydrosulfide (NaHS) is a compound that serves as a donor of hydrogen sulfide (H₂S), a gasotransmitter involved in various physiological and biochemical processes. This article explores the biological activity of NaHS, focusing on its effects on plants, animals, and potential therapeutic applications.

Overview of this compound

This compound is a colorless to yellowish solid that is highly soluble in water, releasing H₂S upon dissolution. It has been studied for its roles in signaling pathways, antioxidant activity, and its potential therapeutic effects against various diseases.

NaHS exerts biological effects primarily through the release of H₂S, which has been shown to:

  • Modulate Inflammatory Responses : H₂S can inhibit pro-inflammatory cytokines and pathways such as NF-κB, reducing inflammation in various models .
  • Enhance Antioxidant Defense : It promotes the expression of antioxidant enzymes, helping cells cope with oxidative stress .
  • Regulate Cellular Signaling : H₂S influences several signaling pathways, including those related to apoptosis and cell survival .

Biological Effects in Plants

NaHS has been shown to enhance plant resilience against biotic and abiotic stresses:

  • Drought Resistance : Application of NaHS improved drought tolerance in wheat by enhancing physiological markers such as chlorophyll content and antioxidant enzyme activity .
  • Antibacterial Activity : In studies involving Ralstonia solanacearum, NaHS demonstrated significant antibacterial properties, inhibiting biofilm formation and bacterial growth at various concentrations .

Table 1: Effects of NaHS on Plant Resistance

Parameter Control NaHS Treatment (0.3 mM)
Proline ContentLowHigh
Relative Water ContentLowHigh
Chlorophyll ContentLowHigh
Antioxidant ActivityLowHigh

Biological Effects in Animals

NaHS has been extensively studied for its neuroprotective and anti-inflammatory effects in animal models:

  • Neuroprotection : In models of Alzheimer's disease, NaHS improved cognitive function and reduced inflammation caused by β-amyloid peptides .
  • Acute Lung Injury : Research indicated that NaHS could mitigate lung injury induced by hypoxia by reducing pulmonary edema and inflammation .

Case Study: Neuroprotective Effects

In a study involving rats injected with β-amyloid peptides, administration of NaHS resulted in:

  • Improved spatial learning and memory.
  • Reduced levels of inflammatory cytokines.

The study highlighted the potential of NaHS as a therapeutic agent for neurodegenerative diseases.

Safety and Stability Concerns

While NaHS shows promise as a therapeutic agent, stability issues have been noted. For example, solutions of NaHS can degrade rapidly when stored improperly, leading to inconsistent dosing in experimental settings .

Q & A

Q. Basic: How should sodium hydrosulfide solutions be prepared and standardized for experimental use?

This compound solutions require careful preparation due to their instability and reactivity. Two validated methods include:

  • Method 1 : Dissolve NaHS in a glycerol-water mixture (e.g., 5 g NaHS in 10 mL water + 30 mL glycerol) to stabilize the solution and reduce H₂S volatilization .
  • Method 2 : Saturate a sodium hydroxide-glycerol solution with H₂S gas under controlled cooling, then mix with an equal volume of NaOH-glycerol to maintain stability .
    Standardization involves titration with iodine or iodate solutions to quantify sulfide content, accounting for interference from other sulfur species (e.g., Na₂S) using gravimetric or spectrophotometric validation .

Q. Basic: What are the critical safety protocols for handling this compound in laboratory settings?

  • Storage : Store in airtight, corrosion-resistant containers (e.g., polyethylene-lined steel) at <25°C to prevent spontaneous combustion (dry NaHS ignites at >122°C) .
  • Hazard Mitigation : Use fume hoods for solution preparation to avoid H₂S inhalation (IDLH: 100 ppm). Monitor H₂S levels with gas detectors; evacuate if concentrations exceed 10 ppm .
  • Spill Response : For dry spills, collect powder in sealed containers using non-sparking tools. For solutions, neutralize with sodium carbonate (Na₂CO₃) to prevent H₂S release .

Q. Advanced: How does this compound participate in NOx scrubbing, and how can reaction efficiency be optimized?

In wet scrubbing systems, NaHS reacts with NOx via:
4 NaHS + 6 NO → 2 N₂ + 2 Na₂S₂O₃ + 2 H₂O
Key factors influencing efficiency:

  • Mass transfer limitations : Design absorption towers with high surface-area packing materials (e.g., structured ceramics) to enhance gas-liquid contact .
  • Reaction kinetics : Optimize pH (9–12) and temperature (30–50°C) to balance H₂S release and sulfite-thiosulfate conversion .
  • Data contradiction : Pilot studies report >90% NOx removal, but industrial trials show variability due to competing reactions with O₂. Use real-time FTIR monitoring to resolve discrepancies .

Q. Advanced: How can researchers address contradictions in reported H₂S release rates from NaHS under varying experimental conditions?

H₂S generation from NaHS depends on:

  • pH : Below pH 9, rapid H₂S volatilization occurs (pKa₁ = 6.9). At pH >11, sulfide (S²⁻) dominates, reducing gas release .
  • Temperature : H₂S volatility increases by ~15% per 10°C rise (e.g., 25°C vs. 35°C) .
  • Interfering ions : Metal cations (e.g., Fe³⁺) catalyze sulfide oxidation, altering H₂S yields. Use chelating agents (e.g., EDTA) to stabilize results .
    Recommended protocol : Calibrate H₂S sensors in situ and report pH/temperature conditions explicitly to reconcile literature discrepancies .

Q. Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

  • Titrimetry : Iodometric titration with starch indicator (detection limit: 0.1 mg/L) .
  • Spectrophotometry : Methylene blue method (λ = 670 nm) for trace sulfide detection .
  • Chromatography : Ion chromatography with suppressed conductivity detection (EPA Method 300.1) to distinguish HS⁻ from S²⁻ and SO₃²⁻ .

Q. Advanced: How does this compound interact with biological systems, and what experimental controls are necessary?

NaHS is used to modulate H₂S in biomedical studies (e.g., blood deoxygenation ). Key considerations:

  • Dosage : 10 mg NaHS in 5 mL blood achieves 0% SO₂ for 30 minutes, but higher doses induce cytotoxicity .
  • Controls : Use anaerobic chambers to prevent O₂ interference. Validate H₂S levels with amperometric sensors .
  • Contradictions : Some studies report antioxidant effects at low concentrations (µM) vs. pro-apoptotic effects at mM levels. Pre-test cell viability thresholds for each model .

Q. Advanced: What are the challenges in modeling this compound’s role in environmental remediation processes?

  • Reaction pathways : Competing reactions (e.g., HS⁻ + O₂ → S⁰ vs. HS⁻ + NO₃⁻ → S₂O₃²⁻) complicate kinetic models. Use isotopic labeling (³⁴S) to track pathways .
  • Field vs. lab data : Pilot-scale NOx scrubbers show 20% lower efficiency than lab models due to gas-phase turbulence. Incorporate computational fluid dynamics (CFD) for scale-up accuracy .

Properties

IUPAC Name

sodium;sulfanide
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InChI

InChI=1S/Na.H2S/h;1H2/q+1;/p-1
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InChI Key

HYHCSLBZRBJJCH-UHFFFAOYSA-M
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Canonical SMILES

[Na+].[SH-]
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Molecular Formula

HS.Na, NaHS, HNaS
Record name SODIUM HYDROSULFIDE, SOLUTION
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DSSTOX Substance ID

DTXSID3029738
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Molecular Weight

56.07 g/mol
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Physical Description

Sodium hydrosulfide is a colorless to light yellow crystalline solid or fused mass. It is corrosive to skin and metal. Used in paper pulping, manufacturing dyes, and dehairing hides., Sodium hydrosulfide, solution appears as a colorless to light-yellow liquid. Corrosive to metals and tissue. It is used in paper pulping, manufacturing dyes and dehairing hides., Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to colorless crystals with an odor of hydrogen sulfide; [NIOSH] Highly hygroscopic; [Merck Index] Solution is light yellow to red with an odor of rotten eggs; [CHRIS] White or yellow crystalline solid with an odor of rotten eggs; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name SODIUM HYDROSULFIDE, SOLID, WITH LESS THAN 25% WATER OF CRYSTALLIZATION
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Boiling Point

212 °F at 760 mmHg (approx.) (USCG, 1999), Boiling point at 1 atm: (approx) 212 °F= 100 °C= 373 deg K. /Sodium Hydrosulfide Solution/
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Solubility

SOL IN WATER, ALCOHOL, ETHER, In water, 50 g/100 cu cm water at 22 °C., Solubility in water, g/100ml at 20 °C: 50-60 (good)
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Density

1.3 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.79 /as per source/, 1.8 g/cm³
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Vapor Pressure

49.12 mmHg (USCG, 1999), 49.0 [mmHg], negligible
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Impurities

Sulfide of heavy metals.
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Color/Form

Rhombohedric-cubic crystals. White to colorless., Colorless rhombohedral crystals.

CAS No.

16721-80-5
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Record name Sodium hydrosulfide
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Melting Point

63 °F (USCG, 1999), 350 °C, Turns yellow upon heating in dry air, changing to orange at higher temperatures. Forms a black liquid at the melting point. Gives a blue-green solution in dimethylformamide. Very hygroscopic. Readily hydrolyzed in moist air to NaOH and Na2S.
Record name SODIUM HYDROSULFIDE, SOLUTION
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Synthesis routes and methods I

Procedure details

This slight excess of sodium hydroxide will tend to preclude the formation of sodium bisulfide and sodium bicarbonate. Alternatively, if no excess is present, then theoretically sodium bisulfide and sodium bicarbonate could be produced along with sodium sulfide and sodium carbonate.
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Synthesis routes and methods II

Procedure details

The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydro-sulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloropropionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361.
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Synthesis routes and methods III

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
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